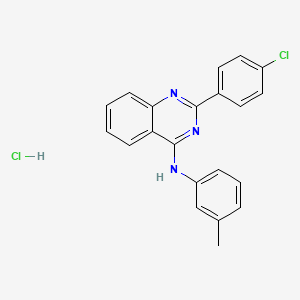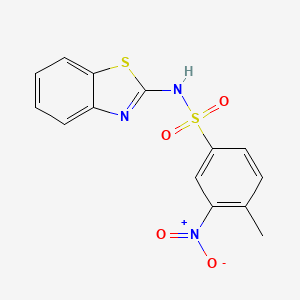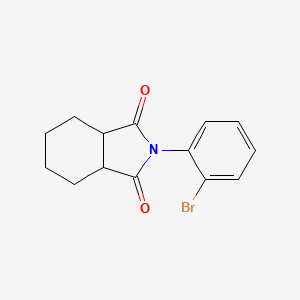
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the epidermal growth factor receptor (EGFR) signaling pathway.
作用机制
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride works by binding to the ATP-binding site of the EGFR kinase domain, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of the downstream signaling pathway, which can ultimately lead to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can inhibit tumor growth in animal models of cancer. 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high potency and selectivity for EGFR. 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can be used in a variety of cell-based and animal models to study the EGFR signaling pathway. However, 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride also has some limitations. It is not a specific inhibitor of EGFR and can inhibit other kinases that share similar ATP-binding sites. 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can also have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride. One area of research is the development of more specific and potent inhibitors of EGFR. Another area of research is the investigation of the role of EGFR signaling in cancer and other diseases. 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can also be used in combination with other drugs to enhance its anti-cancer effects. Finally, further studies are needed to investigate the potential off-target effects of 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride and to develop strategies to minimize these effects.
合成方法
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride can be synthesized through a multi-step reaction process. The first step involves the reaction between 4-chloroaniline and 3-methylbenzaldehyde to form 2-(4-chlorophenyl)-N-(3-methylphenyl)acetamide. The second step involves the reaction between the intermediate product and cyanogen bromide to form 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-oxoquinazoline. The final step involves the reaction between the intermediate product and hydrochloric acid to form 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride hydrochloride.
科学研究应用
2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride has been widely used in scientific research as a tool to study the EGFR signaling pathway. EGFR is a transmembrane receptor that plays a key role in cell growth, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer. 2-(4-chlorophenyl)-N-(3-methylphenyl)-4-quinazolinamine hydrochloride works by inhibiting the activity of EGFR, which can lead to the inhibition of cell proliferation and induction of apoptosis.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylphenyl)quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3.ClH/c1-14-5-4-6-17(13-14)23-21-18-7-2-3-8-19(18)24-20(25-21)15-9-11-16(22)12-10-15;/h2-13H,1H3,(H,23,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNTBTUPSUESY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5117429.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)
![5-(4-chlorophenyl)-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5117443.png)
![4-(2-naphthyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5117458.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)


![N-methyl-N'-{4-[(4-nitrophenyl)thio]phenyl}thiourea](/img/structure/B5117520.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5117533.png)

![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(trifluoromethyl)benzamide](/img/structure/B5117543.png)